1H-Indene-1,3(2H)-dione, 2-[(2,5-dimethoxyphenyl)methylene]-
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Overview
Description
1H-Indene-1,3(2H)-dione, 2-[(2,5-dimethoxyphenyl)methylene]- is an organic compound that belongs to the class of indene derivatives This compound is characterized by the presence of a 1H-indene-1,3(2H)-dione core structure with a 2-[(2,5-dimethoxyphenyl)methylene] substituent
Preparation Methods
The synthesis of 1H-Indene-1,3(2H)-dione, 2-[(2,5-dimethoxyphenyl)methylene]- can be achieved through several synthetic routes. One common method involves the reaction of 1H-indene-1,3(2H)-dione with 2,5-dimethoxybenzaldehyde under basic conditions. The reaction typically proceeds via a condensation mechanism, forming the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity .
Chemical Reactions Analysis
1H-Indene-1,3(2H)-dione, 2-[(2,5-dimethoxyphenyl)methylene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1H-Indene-1,3(2H)-dione, 2-[(2,5-dimethoxyphenyl)methylene]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Indene-1,3(2H)-dione, 2-[(2,5-dimethoxyphenyl)methylene]- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to modulation of their activity. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
1H-Indene-1,3(2H)-dione, 2-[(2,5-dimethoxyphenyl)methylene]- can be compared with other indene derivatives such as:
1H-Indene-1,3(2H)-dione: Lacks the 2-[(2,5-dimethoxyphenyl)methylene] substituent.
2-Benzylidene-1H-indene-1,3(2H)-dione: Similar structure but with a different substituent.
2,3-Dihydro-1H-indene-1-one: A reduced form of the indene core.
The uniqueness of 1H-Indene-1,3(2H)-dione, 2-[(2,5-dimethoxyphenyl)methylene]- lies in its specific substituent, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2-[(2,5-dimethoxyphenyl)methylidene]indene-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O4/c1-21-12-7-8-16(22-2)11(9-12)10-15-17(19)13-5-3-4-6-14(13)18(15)20/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABXCAOMREPMPCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=C2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40351386 |
Source
|
Record name | ST50186878 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40351386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67200-96-8 |
Source
|
Record name | ST50186878 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40351386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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